molecular formula C10H14O3 B1196505 1-(3,4-Dimethoxyphenyl)ethanol CAS No. 5653-65-6

1-(3,4-Dimethoxyphenyl)ethanol

Cat. No. B1196505
CAS RN: 5653-65-6
M. Wt: 182.22 g/mol
InChI Key: RTWOAVKBRMACKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-(3,4-Dimethoxyphenyl)ethanol has been explored in various studies. For example, the synthesis of 2-(4-Chlorophenyl)ethanol demonstrates the application of esterification and reduction processes starting from 2-(4-chlorophenyl)acetic acid, achieving over 95% yield under optimized conditions (Yang Lirong, 2007). This methodological approach can be adapted for the synthesis of 1-(3,4-Dimethoxyphenyl)ethanol by modifying the starting materials and conditions to accommodate the methoxy functional groups.

Molecular Structure Analysis

The molecular complexes and interactions involving similar compounds provide insights into the molecular structure of 1-(3,4-Dimethoxyphenyl)ethanol. X-ray crystallography studies have detailed the structures of molecular complexes involving hydroxy host systems and alcohols, illustrating the significance of hydrogen bonding and molecular packing in determining the structural characteristics of such compounds (F. Toda, Koichi Tanaka, T. Mak, 1985).

Chemical Reactions and Properties

The reactivity of related compounds under photochemical conditions has been studied, shedding light on the potential chemical reactions of 1-(3,4-Dimethoxyphenyl)ethanol. The photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer reveals the transformation of the compound into several identified compounds through mechanisms such as Norrish type 1 cleavage and photoreduction of the carbonyl group (A. Castellan et al., 1990).

Physical Properties Analysis

Investigations into the dimethoxyethane/ethanol solutions provide insights into the physical properties that could be relevant to 1-(3,4-Dimethoxyphenyl)ethanol. These studies highlight the role of intermolecular hydrogen bonding and the balance of homo- and heteroassociations in determining the thermophysical properties of such mixtures (S. Aparicio et al., 2011).

Chemical Properties Analysis

The electrooxidation of ethanol using molecular catalysts provides an example of the chemical properties analysis relevant to 1-(3,4-Dimethoxyphenyl)ethanol. This study demonstrates the oxidation processes and the formation of products through electrocatalytic oxidation, which can be applied to understand the chemical behavior of 1-(3,4-Dimethoxyphenyl)ethanol in similar conditions (Yuping Liu et al., 2016).

Scientific Research Applications

  • Summary of the Application: 1-(3,4-Dimethoxyphenyl)ethanol (MVA) is used in the study of oxidation reactions. It is one of the secondary alcohols that can be directly oxidized to corresponding esters by performic acid (PFA) in formic acid solvent .
  • Methods of Application or Experimental Procedures: The reaction pathways and kinetics of the oxidation reactions of MVA with performic acid were investigated in formic acid solvent . The reaction products (esters and ketones) of oxidation of MVA were detected at different reaction times .
  • Results or Outcomes: The reaction rate constants, k1, k2, k3 and power orders α, β, γ of PFA concentration for three oxidation reactions pathways: alcohol to ester, alcohol to ketone and ketone to ester were obtained . These findings might provide a new insight into the technology of lignin degradation .

Future Directions

: ChemSpider: 1-(3,4-Dimethoxyphenyl)ethanol : NIST Chemistry WebBook: 3,4-Dimethoxyphenethyl alcohol : NIST Chemistry WebBook: Ethanone, 1-(3,4-dimethoxyphenyl)- : 化源网: 1-(3,4-二甲氧基苯基)乙醇 : MilliporeSigma: 1-(3,4-Dimethoxyphenyl)ethanol

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWOAVKBRMACKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331216
Record name 1-(3,4-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)ethanol

CAS RN

5653-65-6
Record name 1-(3,4-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (0.38 mg, 0.4 μmol, 0.1 mol %) and a chiral ligand (M=Fe, R=t-Bu, Ar=C6H5—, 0.26 μmol, 0.065 mol %) were dissolved in toluene (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 120° C. After the mixture was cooled to room temperature, 3,4-dimethoxyacetophenone (0.4 mmol), toluene (2 mL) and an aqueous solution of sodium carbonate (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(3,4-dimethoxyphenyl)ethanol was obtained and the ee value (ee=96%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.38 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
WF CENG, XG LI, LI DU Juan, B ZHANG, CW HU… - Acta Chimica …, 2010 - sioc-journal.cn
(3, 4-Dimethoxyphenyl) ethanol (DMPE) was synthesized and used as the model of lignin. Kinetics of the reaction of DMPE with hydrogen peroxide catalyzed by three copper (II) …
Number of citations: 8 sioc-journal.cn
S Nie, X Liu, Z Wu, L Zhan, G Yin, S Yao, H Song… - Chemical Engineering …, 2014 - Elsevier
Kinetics study of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol (MVA), a lignin model compounds, with chlorine dioxide under simulated bleaching conditions were investigated. The UV–…
Number of citations: 97 www.sciencedirect.com
S Shimizu, P Posoknistakul, T Yokoyama… - …, 2013 - jtatm.textiles.ncsu.edu
To examine the effect of the presence of γ-hydroxymethyl groups on the rate of the β-O-4 bond cleavage during the alkaline pulping process, the rates of the β-O-4 bond cleavage of non-…
Number of citations: 16 jtatm.textiles.ncsu.edu
T Yokoyama - Journal of Wood Chemistry and Technology, 2015 - Taylor & Francis
This paper reviews our results on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 82% 1,4-dioxane containing an acid at 85C. It was shown that …
Number of citations: 96 www.tandfonline.com
T Yokoyama, Y Matsumoto - 2008 - degruyter.com
The reaction route of a dimeric non-phenolic C 6 -C 2 type lignin model compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (VIII), was kinetically examined under …
Number of citations: 65 www.degruyter.com
Y Cui, CL Chen, JS Gratzl, R Patt - Journal of Molecular Catalysis A …, 1999 - Elsevier
1-(3,4-dimethoxyphenyl)ethanol, 1-(3,4-dimethoxyphenyl)-1-propene (mixture of E- and Z-isomers) and E-1,2-diphenylethene were chosen as model compounds to investigate the …
Number of citations: 30 www.sciencedirect.com
T Yokoyama, Y Matsumoto - Journal of Wood Chemistry and …, 2010 - Taylor & Francis
The detailed reaction mechanism of a C 6 -C 2 dimeric non-phenolic β-O-4 type lignin model compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (V′G), was examined …
Number of citations: 53 www.tandfonline.com
V Alves, E Capanema, CL Chen, J Gratzl - Journal of Molecular Catalysis A …, 2003 - Elsevier
Comparative studies are conducted on the kinetics and reaction mechanism for the oxidation of lignin model compounds, 1-(3,4-dimethoxyphenyl)ethanol (1), 1-(3,4-dimethoxyphenyl)-1…
Number of citations: 40 www.sciencedirect.com
H Ruan, Z Xu, A Kumar, M Feng, AS Lipton… - …, 2023 - Wiley Online Library
Efficient cleavage of β‐O‐4 bonds in lignin to high‐yield aromatic compounds for the potential production of fuels and chemicals is vital for the economics of the modern biorefinery …
L Zoia, DS Argyropoulos - Journal of Physical Organic …, 2010 - Wiley Online Library
Our recent work has allowed the development of 31 P NMR spin trapping techniques for the detection and, at times, absolute quantification of many oxygen‐ and carbon‐centered free …
Number of citations: 23 onlinelibrary.wiley.com

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